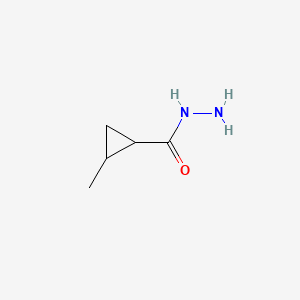
4-Amino-2,5-dimethylphenol
Descripción general
Descripción
4-Amino-2,5-dimethylphenol, also known as 4-Amino-2,5-dimethoxyphenol, is a phenol derived from the reaction of 4-amino-2,5-dimethoxyphenol and an aqueous sodium hydroxide solution. It is an important intermediate in the synthesis of various drugs, such as ciprofloxacin, norfloxacin and ofloxacin. It is also used in the synthesis of other compounds, such as dyes and fragrances. This compound has been extensively studied in recent years due to its unique properties and potential applications in the medical and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Polymer Synthesis
4-Amino-2,5-dimethylphenol plays a crucial role in polymer chemistry. For instance, it's been used in studies exploring catalyst systems for polymerizing 2,6-dimethylphenol, where aromatic amine ligands like 4-aminopyridine, combined with copper(I) chloride, have demonstrated efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018). This kind of polymer is widely used in high-performance engineering plastics, as seen in research involving novel N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol (Guieu et al., 2004).
Chemical Synthesis and Reactions
The compound is significant in the study of chemical reactions. For example, it's used in the Suzuki reaction for synthesizing derivatives of 4-chloro-3,5-dimethyl phenol, which are important in antibacterial applications (Zaooli et al., 2019). Its reactivity has been explored in the context of allergic contact dermatitis, where it reacts with amino acids like lysine (Eilstein et al., 2007).
Environmental and Toxicological Studies
This compound is also relevant in environmental and toxicological research. It's been examined in studies like the degradation of aromatic organic pollutants using sonochemical methods, providing insights into effective environmental remediation techniques (Goskonda et al., 2002). Another study explored its effects on Ca2+ movement and viability in human prostate cancer cells, shedding light on its biological interactions and potential impacts on cell physiology (Wang et al., 2016).
Electrochemical and Photophysical Applications
The compound finds use in electrochemical and photophysical studies. For example, it's been part of research on the anodic oxidation of phenols, leading to the formation of novel pentacyclic scaffolds, which are relevant in material science and organic synthesis (Malkowsky et al., 2006). Also, its derivatives have been investigated as photoremovable protecting groups for amines and amino acids, highlighting its utility in photochemical applications (Kammari et al., 2007).
Biodegradation and Environmental Protection
Studies have also focused on the biodegradation of this compound, particularly its use as a monomer in plastics. Research on microbial degradation by strains like Mycobacterium neoaurum has provided insights into potential environmental remediation strategies (Ji et al., 2019).
Safety and Hazards
4-Amino-2,5-dimethylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .
Mecanismo De Acción
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.
Mode of Action
As a derivative of phenol, it may share some of the properties of phenolic compounds, which are known to interact with proteins and disrupt cell membranes, leading to cell damage .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, as well as respiratory system irritation .
Análisis Bioquímico
Biochemical Properties
4-Amino-2,5-dimethylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. Additionally, it may interact with transferases that facilitate the transfer of amino groups . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . These effects are essential for studying the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression . Understanding these molecular interactions is vital for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it may degrade over time, leading to reduced efficacy in biochemical reactions . Monitoring these temporal effects is essential for ensuring accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses may cause skin irritation and respiratory issues . Understanding these dosage effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may participate in pathways that involve the synthesis and degradation of amino acids . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular compartments . Understanding these transport mechanisms is vital for studying the compound’s localization and accumulation in cells.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes . Studying its subcellular localization is crucial for understanding its role in cellular function.
Propiedades
IUPAC Name |
4-amino-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWVCUXQICMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184948 | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3096-71-7 | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4R93709T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















